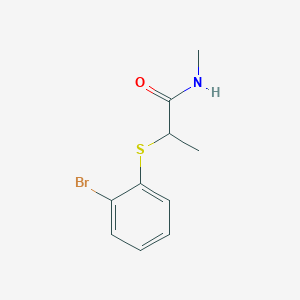
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTF is a small molecule that has been synthesized in the laboratory and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In neurons, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to protect against oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In inflammation, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is that it is a small molecule that can easily penetrate cell membranes and reach its target. Another advantage is that it has shown promising results in various scientific research applications. However, one limitation of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its efficacy in animal models of various diseases. Additionally, there is potential for the development of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer, neurodegenerative diseases, and inflammation.
Synthesemethoden
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)benzoyl chloride with 2,5-dimethylpyrazole in the presence of a base. The resulting product can be purified using column chromatography or recrystallization. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-8-7-11(19(2)18-8)17-12(20)9-5-3-4-6-10(9)13(14,15)16/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUOMSPMDLZFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)

![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)



![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)



![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)

![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)